4,5-Dihydro-5-propionyl-1H-1,5-benzodiazepin-2(3H)-one
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Overview
Description
5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of the benzodiazepine family, known for its unique structural properties and potential applications in various fields of research. This compound is characterized by its propionyl group attached to the benzodiazepine core, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic effects are explored, particularly in the context of its benzodiazepine core.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The propionyl group may influence its binding affinity and selectivity, affecting the compound’s overall activity. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A closely related compound without the propionyl group.
4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Another derivative with a methyl group instead of a propionyl group.
4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: A phenyl-substituted derivative with different chemical properties.
Uniqueness
The presence of the propionyl group in 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one distinguishes it from other benzodiazepine derivatives. This functional group can influence the compound’s reactivity, binding properties, and overall biological activity, making it a unique and valuable compound for research and application .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-propanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15) |
InChI Key |
PTOCVGNHEKHEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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